molecular formula C6H10N3OP B8143293 (2-Aminopyrimidin-4-yl)dimethylphosphine oxide

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide

Cat. No.: B8143293
M. Wt: 171.14 g/mol
InChI Key: QWFNUVTULNOSKG-UHFFFAOYSA-N
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Description

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C6H10N3OP and a molecular weight of 171.14 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2-Aminopyrimidin-4-yl)dimethylphosphine oxide typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthetic route includes the following steps :

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic compound.

    S-Methylation: Introduction of a methyl group.

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Chemical Reactions Analysis

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Aminopyrimidin-4-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in its antitrypanosomal activity, the compound targets the protozoa Trypanosoma brucei rhodesiense, disrupting its cellular processes and leading to its death . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide can be compared with other similar compounds, such as other 2-aminopyrimidine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. Some similar compounds include:

    2-Aminopyrimidine: A basic structure with potential biological activities.

    4-(Dimethylphosphoryl)pyrimidin-2-amine: Another derivative with different substituents.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties .

Properties

IUPAC Name

4-dimethylphosphorylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3OP/c1-11(2,10)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFNUVTULNOSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC(=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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